molecular formula C10H24ClNO B13770487 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride CAS No. 63834-32-2

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride

Cat. No.: B13770487
CAS No.: 63834-32-2
M. Wt: 209.76 g/mol
InChI Key: XVKMPUZIWXZDAD-UHFFFAOYSA-N
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Description

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is a chemical compound with a complex structure It is a derivative of heptanol, characterized by the presence of dimethyl and methylamino groups, along with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2,5-dimethylheptanol with a methylamine derivative, followed by the introduction of a hydrochloride group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing yield and minimizing waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

2-Heptanol derivatives have been studied for their potential as pharmacological agents. The compound exhibits properties that may influence neurotransmitter systems, particularly serotonin receptors. Research indicates that related compounds can act as selective agonists at various serotonin receptor subtypes, which may be useful in developing treatments for mood disorders and other neurological conditions .

Case Study: Serotonin Receptor Agonism

A study explored the structure-activity relationships of compounds similar to 2-heptanol derivatives, revealing their efficacy at serotonin receptors (5-HT2A and 5-HT2C). The findings suggest potential therapeutic applications in psychiatric medicine, emphasizing the importance of specific structural modifications to enhance receptor selectivity and potency .

Cosmetic Formulations

In the cosmetic industry, 2-heptanol derivatives are utilized for their emollient properties. They enhance skin hydration and improve the texture of formulations. The compound's ability to form stable emulsions makes it a valuable ingredient in creams and lotions.

Case Study: Emollient Efficacy

Research has demonstrated that formulations containing 2-heptanol derivatives show improved skin feel and moisture retention compared to standard formulations. Studies conducted on various emulsion types indicated that the inclusion of this compound leads to enhanced sensory attributes and consumer satisfaction .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of other chemical compounds through reactions such as Grignard synthesis. Its functional groups allow for various transformations that are valuable in producing more complex molecules.

Preparation Method

A notable method for synthesizing 2-heptanol involves using Grignard reagents derived from benzyl magnesium halides. This approach yields high purity and stability, making it suitable for large-scale production .

Comparative Analysis of Applications

Application AreaKey BenefitsChallenges
Pharmacological ResearchPotential treatment for mood disordersNeed for extensive clinical trials
Cosmetic FormulationsImproved hydration and textureRegulatory compliance for safety
Chemical SynthesisVersatile intermediate for complex moleculesRequires careful handling of reagents

Mechanism of Action

The mechanism of action of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways. The compound may act on enzymes or receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Heptanol, 6-amino-2-methyl-: This compound shares a similar heptanol backbone but differs in the position and type of substituents.

    2-Heptanol, 2,5-dimethyl-: Lacks the methylamino group, resulting in different chemical properties and reactivity.

Uniqueness

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is unique due to the presence of both dimethyl and methylamino groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is a chemical of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H23NOC_{10}H_{23}NO and a molecular weight of approximately 209.76 g/mol. The structural representation includes a heptanol backbone with dimethyl and methylamino substituents, which are critical for its biological activity .

Structural Formula

  • Molecular Formula: C10H23NOC_{10}H_{23}NO
  • SMILES Notation: CC(CCC(C)(C)O)C(C)NC
  • InChI: InChI=1S/C10H23NO/c1-8(9(2)11-5)6-7-10(3,4)12/h8-9,11-12H,6-7H2,1-

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as selective agonists or antagonists at serotonin receptors, particularly the 5-HT2A receptor. These interactions can lead to various physiological effects including modulation of mood and cognition .

Pharmacological Effects

  • Agonistic Activity : Compounds structurally related to this compound have shown varying degrees of agonistic activity at serotonin receptors. For instance, certain analogues demonstrate significant agonist potency at the 5-HT2A receptor while exhibiting minimal activity at the 5-HT2C receptor .
  • Toxicological Profile : Preliminary studies suggest that while the compound exhibits some level of bioactivity, its safety profile and potential toxicological effects require further investigation. The compound's effects on metabolic processes and potential endocrine disruption have been highlighted in studies involving food contact materials .

Study on Receptor Interaction

A recent study explored the structure-activity relationship (SAR) of several analogues similar to this compound. It was found that modifications in the alkyl chain significantly influenced receptor binding affinity and functional activity at serotonin receptors. The results indicated that specific substitutions could enhance agonist efficacy while reducing undesirable side effects .

Toxicological Assessment

In another study focusing on food contact materials, fractions containing compounds like 2-Heptanol were screened for endocrine-disruptive properties. The findings suggested that certain fractions exhibited adverse effects on cell metabolism and endocrine functions, underscoring the need for comprehensive toxicological assessments for compounds used in consumer products .

Table 1: Functional Properties of Related Compounds at Serotonin Receptors

CompoundReceptor TypeEC50 (nM)Max Efficacy (%)
Compound A5-HT2A6937
Compound B5-HT2C6400
Compound C5-HT2A370Moderate
Compound D5-HT2C1900Low

Table 2: Toxicological Effects Observed in Cell Assays

Sample TypeEndocrine DisruptionMutagenicityMetabolic Impact
Paper Sample AYesNoMinor
Paper Sample BYesYesSignificant
Control SampleNoNoNone

Properties

CAS No.

63834-32-2

Molecular Formula

C10H24ClNO

Molecular Weight

209.76 g/mol

IUPAC Name

(6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium;chloride

InChI

InChI=1S/C10H23NO.ClH/c1-8(9(2)11-5)6-7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H

InChI Key

XVKMPUZIWXZDAD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-]

Origin of Product

United States

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